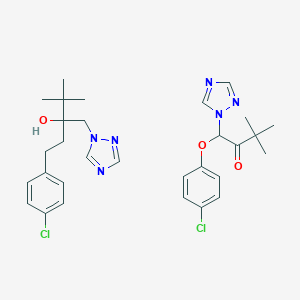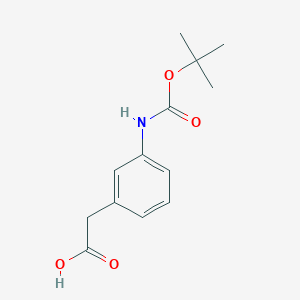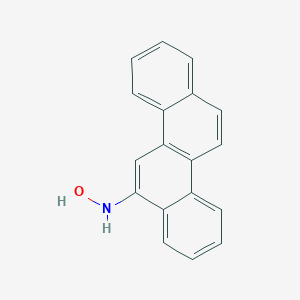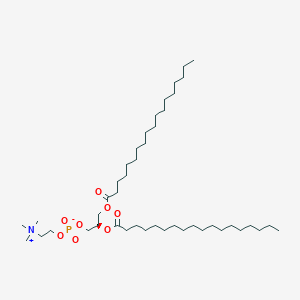
1,2-Distearoyl-sn-glycero-3-Phosphocholin
Übersicht
Beschreibung
Distearoylphosphatidylcholin, auch bekannt als 1,2-Distearoyl-sn-glycero-3-phosphocholin, ist eine Art von Phosphatidylcholin, einer Klasse von Phospholipiden. Phospholipide sind essentielle Bestandteile von Zellmembranen, die für die strukturelle Integrität sorgen und eine Rolle bei der Zellsignalisierung spielen. Distearoylphosphatidylcholin zeichnet sich durch zwei Stearinsäureketten aus, die an ein Glycerinrückgrat gebunden sind, mit einer Phosphocholin-Kopfgruppe. Diese Verbindung kommt natürlich in Zellmembranen vor und wird auch in verschiedenen pharmazeutischen und biotechnologischen Anwendungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Distearoylphosphatidylcholin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung des Verhaltens von Phospholipiden in Membranen und ihrer Wechselwirkungen mit anderen Molekülen verwendet.
Biologie: Essentiell für die Untersuchung der Dynamik von Zellmembranen, Lipid-Protein-Wechselwirkungen und membranassoziierter Prozesse.
Medizin: Wird bei der Formulierung von Liposomen für die Wirkstoffabgabe verwendet, insbesondere bei mRNA-Impfstoffen wie denen, die von Moderna und Pfizer-BioNTech für COVID-19 entwickelt wurden
Wirkmechanismus
Distearoylphosphatidylcholin übt seine Wirkungen hauptsächlich durch seine Rolle als struktureller Bestandteil von Zellmembranen aus. Es trägt zur Membranfluidität, -stabilität und -permeabilität bei. In Wirkstoffabgabesystemen erhöht Distearoylphosphatidylcholin die Einkapselungseffizienz und -stabilität von Liposomen, was die effektive Abgabe von Therapeutika an Zielzellen ermöglicht. Die beteiligten molekularen Zielstrukturen und Pfade umfassen Wechselwirkungen mit Membranproteinen, Lipid-Rafts und Signalwegen, die mit der Membrandynamik verbunden sind .
Wirkmechanismus
Target of Action
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a type of phospholipid, which is a major component of cell membranes . Its primary targets are the lipid bilayers of cells, where it integrates into the membrane structure .
Mode of Action
DSPC is a cylindrical-shaped lipid that forms tightly packed lipid bilayers . It is used to synthesize liposomes and lipid nanoparticles (LNPs), which are microscopic vesicles composed of an aqueous core surrounded by one or more phospholipid layers . In the context of LNPs, DSPC often forms the outer layer of the nanoparticle .
Biochemical Pathways
The primary biochemical pathway involving DSPC is the formation and stabilization of liposomes and LNPs. These structures are often used as delivery systems for drugs or other therapeutic agents, such as mRNA in mRNA vaccines . The DSPC in the lipid layer of these particles helps to protect the payload and facilitate its delivery to the target cells .
Pharmacokinetics
The pharmacokinetics of DSPC largely depend on its incorporation into liposomes or LNPs. These structures can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of DSPC. For instance, they can enhance the stability and bioavailability of DSPC, prolong its circulation time in the body, and control its release rate .
Result of Action
The main result of DSPC’s action is the formation of stable liposomes or LNPs that can effectively deliver their payload to target cells . In the case of mRNA vaccines, for example, this enables the mRNA to be taken up by the cells and translated into proteins, triggering an immune response .
Action Environment
The action of DSPC can be influenced by various environmental factors. For instance, the transition temperature of DSPC is approximately 55°C in a multilamellar aqueous solution . This means that changes in temperature can affect the stability of DSPC-containing structures. Additionally, the presence of other lipids or substances can also influence the properties and behavior of DSPC .
Biochemische Analyse
Biochemical Properties
1,2-Distearoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily related to its role in forming lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, DSPC is known to interact with cholesterol and other phospholipids to form stable liposomes. These interactions are crucial for maintaining the structural integrity and functionality of cell membranes. Additionally, DSPC can interact with proteins such as amantadine, influencing membrane structure and function .
Cellular Effects
1,2-Distearoyl-sn-glycero-3-phosphocholine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, DSPC is used in lipid nanoparticles to deliver mRNA into cells, where it facilitates the translation of mRNA into proteins. This process is essential for the development of mRNA vaccines, where DSPC helps protect the mRNA and ensures its efficient delivery into target cells .
Molecular Mechanism
The molecular mechanism of 1,2-Distearoyl-sn-glycero-3-phosphocholine involves its ability to form lipid bilayers and liposomes. DSPC interacts with other lipids and proteins to create stable structures that can encapsulate and deliver therapeutic agents. At the molecular level, DSPC binds to cholesterol and other phospholipids, forming a hydrophobic core that protects the encapsulated molecules. This interaction is crucial for the stability and functionality of lipid nanoparticles used in drug delivery systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Distearoyl-sn-glycero-3-phosphocholine can change over time. DSPC is known for its stability, but it can degrade under certain conditions. Studies have shown that DSPC maintains its structural integrity for extended periods when stored at appropriate temperatures. Long-term exposure to high temperatures or oxidative conditions can lead to degradation, affecting its functionality in lipid nanoparticles and other applications .
Dosage Effects in Animal Models
The effects of 1,2-Distearoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. At low doses, DSPC is generally well-tolerated and does not cause significant adverse effects. At high doses, DSPC can induce toxic effects, including inflammation and tissue damage. These threshold effects are crucial for determining the safe and effective dosage of DSPC in drug delivery systems and other biomedical applications .
Metabolic Pathways
1,2-Distearoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other metabolites. DSPC also affects metabolic flux and metabolite levels, influencing cellular energy production and lipid homeostasis. These interactions are essential for maintaining cellular function and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 1,2-Distearoyl-sn-glycero-3-phosphocholine is transported and distributed through interactions with transporters and binding proteins. DSPC can be incorporated into lipid bilayers and liposomes, facilitating its distribution to specific cellular compartments. This localization is crucial for its role in drug delivery systems, where DSPC ensures the targeted delivery of therapeutic agents to specific tissues and cells .
Subcellular Localization
1,2-Distearoyl-sn-glycero-3-phosphocholine is primarily localized in the lipid bilayers of cell membranes and liposomes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, DSPC can be targeted to the endoplasmic reticulum or Golgi apparatus, where it plays a role in lipid synthesis and transport. These localization patterns are essential for the proper functioning of DSPC in various cellular processes .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Distearoylphosphatidylcholin kann durch die Veresterung von Glycerin mit Stearinsäure synthetisiert werden, gefolgt von der Anbindung der Phosphocholingruppe. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Eine gängige Methode beinhaltet die Verwendung von Phospholipase D, um die Transphosphatidylierung von Phosphatidylcholin mit Stearinsäure zu katalysieren .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Distearoylphosphatidylcholin oft durch die Hydrierung von Sojaphosphatidylcholinen hergestellt, was zu einem Gemisch führt, das einen hohen Anteil an Distearoylphosphatidylcholin enthält. Diese Methode ist kostengünstig und skalierbar, was sie für die großtechnische Produktion geeignet macht .
Analyse Chemischer Reaktionen
Reaktionstypen
Distearoylphosphatidylcholin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Stearinsäureketten können oxidiert werden, was zur Bildung von Hydroperoxiden und anderen oxidativen Abbauprodukten führt.
Hydrolyse: Die Esterbindungen in Distearoylphosphatidylcholin können durch Phospholipasen hydrolysiert werden, was zur Freisetzung von Stearinsäure und Glycerophosphocholin führt.
Substitution: Die Phosphocholin-Kopfgruppe kann durch chemische Modifikation durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder molekularer Sauerstoff können unter kontrollierten Bedingungen verwendet werden, um die Oxidation zu induzieren.
Hydrolyse: Phospholipasen wie Phospholipase A2 werden häufig verwendet, um die Hydrolyse von Distearoylphosphatidylcholin zu katalysieren.
Substitution: Chemische Reagenzien wie Phospholipase D können verwendet werden, um die Substitution der Phosphocholin-Kopfgruppe zu erleichtern.
Hauptprodukte, die gebildet werden
Oxidation: Hydroperoxide, Aldehyde und Ketone.
Hydrolyse: Stearinsäure und Glycerophosphocholin.
Substitution: Modifizierte Phospholipide mit unterschiedlichen Kopfgruppen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dipalmitoylphosphatidylcholin (DPPC): Ein weiteres Phosphatidylcholin mit zwei Palmitinsäureketten.
Dioleoylphosphatidylcholin (DOPC): Enthält zwei Ölsäureketten.
Dimyristoylphosphatidylcholin (DMPC): Besteht aus zwei Myristinsäureketten.
Einzigartigkeit
Distearoylphosphatidylcholin ist aufgrund seiner hohen Schmelztemperatur und Stabilität einzigartig, was es besonders für Anwendungen geeignet macht, die robuste und stabile Lipidstrukturen erfordern. Im Vergleich zu Dipalmitoylphosphatidylcholin hat Distearoylphosphatidylcholin längere Fettsäureketten, was zu einem unterschiedlichen Phasenverhalten und Membraneigenschaften führt. Dies macht es für bestimmte Anwendungen in der Wirkstoffabgabe und Membranforschung vorteilhaft .
Eigenschaften
IUPAC Name |
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-HUESYALOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231218 | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
816-94-4 | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DSPC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043IPI2M0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


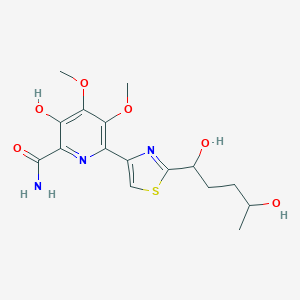
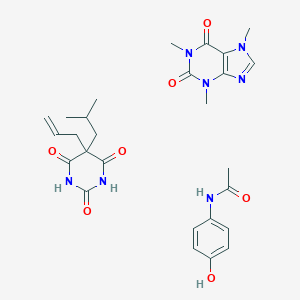
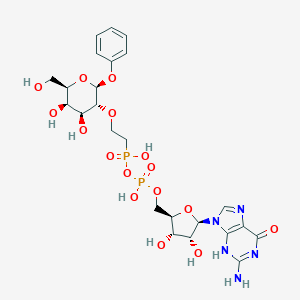
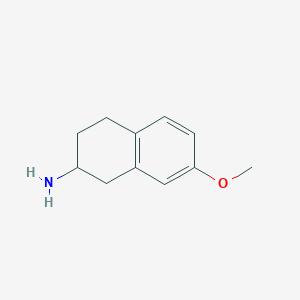
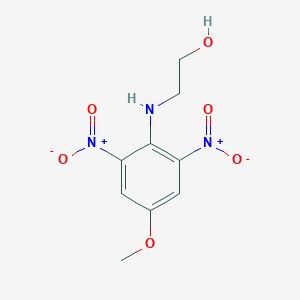
![[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B53495.png)

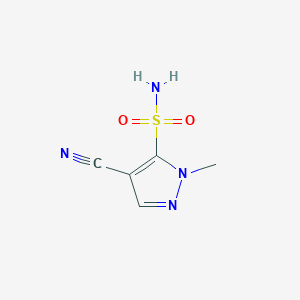
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)
